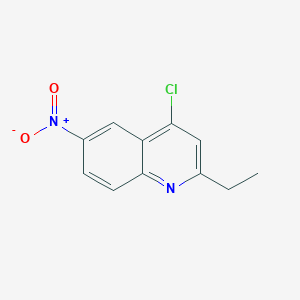

4-Chloro-2-ethyl-6-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-ethyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALUKKAYGDHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 Ethyl 6 Nitroquinoline

Site-Specific Reactivity of Halogen and Nitro Functionalities

The presence of both a halogen and a nitro group on the quinoline (B57606) ring system imparts distinct and often competing reactivities. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the chloro substituent, while the nitro group itself is susceptible to reduction.

Nucleophilic Substitution Reactions at the Chloro Position

The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen and the strongly electron-withdrawing nitro group at the 6-position. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

Studies on related 4-chloroquinoline (B167314) derivatives have demonstrated successful substitution reactions with amines, thiols, and azide (B81097) ions. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles led to the formation of 4-substituted quinolinones. mdpi.comresearchgate.net Similarly, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione readily undergoes nucleophilic substitution with sodium azide, amines, and thiophenol. researchgate.net These examples suggest that the 4-chloro position in 4-chloro-2-ethyl-6-nitroquinoline is a prime site for introducing diverse functional groups.

The general mechanism for these reactions involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitro group, which helps to stabilize the intermediate. Subsequent loss of the chloride ion restores the aromaticity of the quinoline ring and yields the substituted product.

| Nucleophile | Product Type | Reference |

| Amines | 4-Aminoquinolines | mdpi.comresearchgate.net |

| Thiophenols | 4-Thioquinolines | mdpi.comresearchgate.net |

| Sodium Azide | 4-Azidoquinolines | mdpi.comresearchgate.net |

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinoline Derivatives

Reduction Transformations of the Nitro Group to Amino Derivatives

The nitro group at the 6-position of the quinoline ring can be readily reduced to an amino group, a transformation of significant synthetic utility as it provides access to key building blocks for pharmaceuticals and other functional materials. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl). wikipedia.orgscispace.comcommonorganicchemistry.com For substrates sensitive to harsh acidic conditions or catalytic hydrogenation, reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite can be used. scispace.comcommonorganicchemistry.com The reduction of nitroquinolines to aminoquinolines has been shown to proceed efficiently under mild conditions, tolerating various functional groups. nih.gov The reduction of the nitro group involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to form the final amino group. nih.gov

| Reducing Agent | Conditions | Product | References |

| Pd/C, H₂ | Catalytic Hydrogenation | 6-Amino-4-chloro-2-ethylquinoline | commonorganicchemistry.comsci-hub.st |

| Sn, HCl | Acidic Reduction | 6-Amino-4-chloro-2-ethylquinoline | scispace.com |

| SnCl₂ | Mild Reduction | 6-Amino-4-chloro-2-ethylquinoline | commonorganicchemistry.com |

| Fe, NH₄Cl | Neutral Reduction | 6-Amino-4-chloro-2-ethylquinoline | scispace.com |

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Vicarious Nucleophilic Substitution of Hydrogen (VNSH) in Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, typically ortho or para to a nitro group, with a nucleophile bearing a leaving group. organic-chemistry.orgkuleuven.be

In the context of this compound, the nitro group at the 6-position activates the hydrogen atoms at the 5 and 7-positions towards VNS. The reaction proceeds via the addition of a carbanion (derived from a compound with an active methylene (B1212753) group and a leaving group, such as chloromethyl phenyl sulfone) to the electron-deficient quinoline ring, forming a σ-adduct. organic-chemistry.org Subsequent base-induced β-elimination of the leaving group from the adduct, followed by protonation during workup, leads to the substituted product. organic-chemistry.orgkuleuven.be

Research on nitroquinolines has demonstrated the feasibility of VNS reactions. nih.gov For example, the amination of nitroquinoline derivatives has been achieved using this methodology. nih.gov It is a valuable tool for introducing carbon and other substituents onto the quinoline core, often with high regioselectivity. organic-chemistry.orgkuleuven.be

Reactivity Pertaining to the Ethyl Substituent

While the halogen and nitro groups are often the primary sites of reactivity, the ethyl group at the 2-position also offers opportunities for functionalization.

C(sp³)-H Functionalization and Derivatization Opportunities

Recent advances in C-H activation chemistry have opened up avenues for the direct functionalization of alkyl side chains on heterocyclic rings. The methyl and ethyl groups on quinoline rings can be activated by transition metal catalysts, such as those based on rhodium or cobalt, enabling the introduction of various functional groups. acs.orgrsc.org

For instance, the C(sp³)–H bonds of 8-methylquinolines have been successfully subjected to alkenylation and acetoxylation reactions catalyzed by transition metals. acs.orgrsc.org These methods often utilize a directing group, which can be the quinoline nitrogen itself, to guide the catalyst to the desired C-H bond. While specific examples for this compound are not extensively documented, the principles of C(sp³)-H activation suggest that the ethyl group could be a handle for further derivatization, such as oxidation to a carbonyl group or coupling with other organic fragments. Electrochemical methods have also emerged as a powerful tool for the etherification of C(sp³)–H bonds in quinoline derivatives. nih.gov

Influence of Substituent Position and Electronic Effects on Reactivity

The quinoline ring system itself is a hybrid of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring more susceptible to nucleophilic attack and less so to electrophilic substitution compared to the benzene ring. quimicaorganica.orgyoutube.com

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the 6-position deactivates the carbocyclic (benzene) ring towards electrophilic substitution. quimicaorganica.org Conversely, it strongly activates the ring towards nucleophilic attack. Its presence is crucial for the facile nucleophilic substitution of the chloro group at the 4-position by stabilizing the intermediate Meisenheimer complex through resonance. researchgate.net The nitro group also directs incoming nucleophiles in VNS reactions to the ortho (position 5) and para (no para position available) positions relative to itself. organic-chemistry.org

The Chloro Group (-Cl): The chlorine atom is an electronegative, electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution, it serves as a good leaving group, particularly when activated by the nitro group. mdpi.com

The Ethyl Group (-C₂H₅): The ethyl group at the 2-position is an electron-donating group through induction. This can slightly modulate the electron density of the pyridine ring. Its primary reactivity, as discussed, lies in potential C-H functionalization. acs.orgrsc.org

Structural Characterization and Spectroscopic Analysis of 4 Chloro 2 Ethyl 6 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 4-Chloro-2-ethyl-6-nitroquinoline is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl group. The electron-withdrawing effects of the chloro and nitro substituents, along with the electron-donating nature of the ethyl group, will influence the chemical shifts of the aromatic protons.

The protons of the quinoline ring system are typically found in the aromatic region (δ 7.0-9.0 ppm). The nitro group at the C-6 position is a strong de-shielding group, which would shift the protons on the benzene (B151609) ring portion of the quinoline downfield. The chlorine atom at C-4 will also exert a de-shielding effect on nearby protons. The ethyl group at C-2, being electron-donating, will have a slight shielding effect on the protons of the pyridine (B92270) ring.

A predicted ¹H NMR data table for this compound is presented below, based on the analysis of substituent effects on the quinoline scaffold.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-5 | ~8.3 | d | ~9.0 |

| H-7 | ~8.5 | dd | ~9.0, 2.5 |

| H-8 | ~8.9 | d | ~2.5 |

| -CH₂- (ethyl) | ~3.0 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.4 | t | ~7.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the attached substituents. The carbon atoms directly bonded to the electronegative chlorine (C-4) and nitrogen of the nitro group (C-6) are expected to be significantly de-shielded, appearing at higher chemical shifts. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-4a | ~148 |

| C-5 | ~125 |

| C-6 | ~147 |

| C-7 | ~120 |

| C-8 | ~130 |

| C-8a | ~128 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~13 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the H-7 and H-8 protons, and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the proton signal at ~7.5 ppm would show a correlation to the carbon signal at ~122 ppm, confirming their assignment as H-3 and C-3, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₉ClN₂O₂), which has a calculated exact mass of 236.0353. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [M]⁺ | 236.0353 |

| [M+H]⁺ | 237.0431 |

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques in mass spectrometry, each providing complementary information.

ESI-MS: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Fragmentation can be induced in the ESI source or through tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). massbank.eu

EI-MS: EI is a higher-energy ionization technique that results in more extensive fragmentation. The mass spectrum of this compound in EI mode would be expected to show a molecular ion peak (M⁺) and several fragment ions. Based on the mass spectra of related compounds such as 4-chloroquinoline (B167314), 6-nitroquinoline, and 2-ethylquinoline, predictable fragmentation pathways include:

Loss of the ethyl group ([M-29]⁺).

Loss of the nitro group ([M-46]⁺).

Loss of a chlorine atom ([M-35]⁺).

Expulsion of HCN from the quinoline ring, a characteristic fragmentation of quinolines.

A detailed analysis of these fragmentation patterns would provide valuable structural confirmation for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrations of chemical bonds. mdpi.comamericanpharmaceuticalreview.com This allows for the identification of functional groups within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance versus wavenumber, which reveals the presence of various functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the quinoline core, the ethyl group, the chloro substituent, and the nitro group. The nitro group (NO₂) typically exhibits strong and distinct stretching vibrations. Specifically, the asymmetric stretch appears in the 1560-1500 cm⁻¹ range, and the symmetric stretch is found between 1390-1300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region, while the C-H stretching of the ethyl group would appear in the 3000-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range.

While a specific spectrum for this compound is not detailed in the available literature, analysis of related compounds like 8-chloroquinoline and 8-nitroquinoline provides comparative data. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign these vibrational modes. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Ethyl) | Stretch | 3000 - 2850 |

| Aromatic C=C / C=N | Stretch | 1650 - 1450 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1300 |

| C-Cl | Stretch | 800 - 600 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (usually from a laser). fiu.edu It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong signal. The vibrations of the quinoline ring system would also be prominent. For related nitroaromatic compounds, the nitro group vibrations are often among the most intense bands in the Raman spectrum. As with FT-IR, the analysis of similar structures, such as 8-chloroquinoline and 8-nitroquinoline, can aid in the interpretation of the spectrum. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, Thin-Layer Chromatography and High-Performance Liquid Chromatography are particularly valuable.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds, and check the purity of a sample. nih.govmdpi.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent like silica gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase), such as a mixture of ethyl acetate and hexane. The components of the mixture separate as they move up the plate at different rates, based on their polarity. The separated spots can be visualized under UV light or by using a staining agent. mdpi.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and helps in its identification. slideshare.net

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, Purity assessment |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. HPLC is the preferred method for determining the precise purity of a this compound sample.

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Ethyl 6 Nitroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict various molecular properties. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and exploring electronic characteristics. researchgate.netdergipark.org.tr However, specific findings from these methods for 4-Chloro-2-ethyl-6-nitroquinoline are not available in the reviewed literature.

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For similar quinoline compounds, studies have successfully determined these parameters, but data for this compound remains un-published.

Electronic Structure Investigations (Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. Additionally, mapping the electrostatic potential (ESP) surface helps to visualize charge distribution and identify electron-rich and electron-poor regions. While these analyses are common for quinoline derivatives dergipark.org.trnih.gov, specific HOMO-LUMO energies and charge distribution maps for this compound have not been reported.

Prediction of Spectroscopic Data (NMR, IR, Raman)

DFT calculations are also utilized to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies, are standard practice. researchgate.netdergipark.org.trresearchgate.net For instance, the gauge-invariant atomic orbital (GIAO) method is commonly used for NMR predictions. researchgate.netdergipark.org.tr Despite the availability of these computational tools, predicted spectroscopic data for this compound is absent from the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents. This method is valuable for understanding how a molecule behaves in a non-static, more realistic environment. There are currently no available MD simulation studies that focus on this compound.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the most likely sites for chemical reactions on a molecule.

Electrophilic and Nucleophilic Attack Sites (Fukui Functions, Average Local Ionization Energies - ALIE)

To predict reactivity, chemists often calculate reactivity descriptors such as Fukui functions and Average Local Ionization Energies (ALIE). These descriptors help in identifying the atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. Such predictive studies are instrumental in designing synthetic pathways and understanding reaction mechanisms. However, a specific analysis of these reactivity descriptors for this compound is not documented in the reviewed scientific papers.

Bond Dissociation Energies and Reaction Barriers

Computational chemistry provides powerful tools for the quantitative assessment of chemical reactivity. Key parameters in this regard are bond dissociation energies (BDEs) and reaction barriers, which can be calculated using various quantum mechanical methods.

The following table presents representative C-X bond dissociation energies for related aromatic compounds, illustrating the typical energy ranges.

| Bond | Compound | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|---|

| C-NO2 | Nitrobenzene | B3PW91/6-31G** | 70.8 |

| C-Cl | Chlorobenzene | G4 | 95.7 |

| C-C | Ethylbenzene (CH3-CH2Ph) | DFT | 72.1 |

Reaction barriers, or activation energies, for processes like nucleophilic aromatic substitution (SNAr) on chloro-substituted nitroaromatic systems can also be elucidated through computational modeling. For instance, DFT calculations can map the potential energy surface of a reaction, identifying the transition state and its associated energy. In reactions involving quinoline derivatives, the presence of electron-withdrawing groups like the nitro group and the chloro substituent significantly influences the activation energy for nucleophilic attack. Theoretical studies on nucleophilic aromatic substitution reactions of related heterocyclic compounds have shown that the reaction can proceed through a concerted or stepwise mechanism, and DFT calculations can predict the operative pathway and the associated energy barriers rsc.org.

Regioselectivity Prediction

Computational methods are invaluable for predicting the regioselectivity of chemical reactions, which is crucial for synthetic planning. In the case of this compound, several reactive sites are available for chemical transformation. Theoretical studies can predict the most likely site of attack by a nucleophile or an electrophile.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on quinoline systems is a well-studied area where computational chemistry has provided significant insights. For related 2,4-dichloroquinazoline systems, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack mdpi.com. This aligns with lower calculated activation energies for substitution at this position, thus explaining the observed regioselectivity mdpi.com.

For this compound, the presence of the electron-withdrawing nitro group at the 6-position is expected to activate the quinoline ring towards nucleophilic attack. Computational analysis of the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can reveal the most electrophilic centers in the molecule. It is generally anticipated that the positions ortho and para to the nitro group will be activated. Therefore, a nucleophile is most likely to attack the C4 position, leading to the displacement of the chloro group.

A computational study on the nitration of tetrahydroquinoline and its N-protected derivatives has demonstrated the power of theoretical calculations in predicting regioselectivity in electrophilic substitutions. The study, which employed the B3LYP/6-31++G** level of theory, was able to rationalize the experimentally observed directing effects of different protecting groups researchgate.net.

The following table summarizes the predicted regioselectivity for different types of reactions on a hypothetical 4-chloro-6-nitroquinoline system based on general principles of electronic effects, which can be quantified by computational methods.

| Reaction Type | Predicted Site of Attack | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution | C4 | Activation by the quinoline nitrogen and the nitro group; chlorine is a good leaving group. |

| Electrophilic Aromatic Substitution | Positions on the benzene (B151609) ring not deactivated by the nitro group | The nitro group is a strong deactivating group and meta-director. |

Structure-Reactivity Relationship Studies via Quantitative Descriptors

Quantitative descriptors derived from computational chemistry can establish robust structure-reactivity relationships. These descriptors, which include electronic, steric, and thermodynamic properties, can be correlated with experimentally observed reactivity.

Analysis of Redox Potentials

Computational methods, particularly DFT, can be used to predict redox potentials with reasonable accuracy. The process typically involves calculating the Gibbs free energy change for the reduction or oxidation half-reaction. This can be achieved by computing the energies of the neutral molecule and its corresponding radical anion or cation in a simulated solvent environment molssi.org.

For this compound, the presence of the electron-withdrawing chloro and nitro groups is expected to result in a relatively high (less negative) reduction potential, making it easier to reduce compared to unsubstituted quinoline. The ethyl group, being weakly electron-donating, will have a smaller, opposing effect.

A general procedure for calculating the redox potential involves these steps:

Optimize the geometry of the neutral molecule.

Perform a frequency calculation to obtain the Gibbs free energy correction.

Calculate the single-point energy in the presence of a solvent model.

Repeat steps 1-3 for the reduced species (radical anion).

The difference in Gibbs free energy is then related to the redox potential molssi.org.

While specific redox potential values for this compound are not documented, studies on other organic molecules, including quinones and nitrobenzene, have demonstrated the utility of this approach molssi.orgchemrxiv.orgjcesr.org.

The table below shows calculated redox potentials for related nitroaromatic compounds, illustrating the effect of substituents on this property.

| Compound | Substituent Effects | Calculated Reduction Potential (V vs. NHE) |

|---|---|---|

| Nitrobenzene | Reference | -1.15 |

| 4-Chloronitrobenzene | Electron-withdrawing | -1.03 |

| 4-Methylnitrobenzene | Electron-donating | -1.22 |

Application of In Silico Methods in Synthetic Route Design and Optimization

In silico methods are increasingly being used to design and optimize synthetic routes for complex organic molecules. These computational tools can help chemists to identify potential synthetic pathways, evaluate their feasibility, and predict potential side reactions and byproducts.

For a molecule like this compound, computer-assisted synthesis design programs can retrospectively analyze the structure to propose a series of reactions that lead back to simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules to generate potential synthetic trees.

Furthermore, quantum chemical calculations can be employed to refine and optimize proposed synthetic steps. For example, DFT calculations can be used to:

Evaluate the feasibility of a proposed reaction by calculating the reaction free energy and activation energy.

Predict the regioselectivity and stereoselectivity of key steps, as discussed in section 5.3.3.

Identify potential side reactions by comparing the activation energies of competing reaction pathways.

Optimize reaction conditions by modeling the effect of different solvents, catalysts, and temperatures on the reaction outcome.

Recent advances in the synthesis of functionalized quinolines often involve transition-metal-catalyzed cross-coupling reactions or C-H activation strategies rsc.org. Computational studies can play a crucial role in understanding the mechanisms of these catalytic cycles, which can aid in the selection of appropriate catalysts and ligands to improve reaction efficiency and selectivity.

While a specific in silico designed synthesis for this compound is not published, the general approaches and tools are well-established and applicable to this target molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。